4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane

Catalog No.
S843466
CAS No.
1379610-55-5
M.F
C17H21BO2
M. Wt
268.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,...

CAS Number

1379610-55-5

Product Name

4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane

IUPAC Name

4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane

Molecular Formula

C17H21BO2

Molecular Weight

268.2 g/mol

InChI

InChI=1S/C17H21BO2/c1-16(2)17(3,4)20-18(19-16)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11H,12H2,1-4H3

InChI Key

IATJPDTWLZBVBU-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC3=CC=CC=C3C=C2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC3=CC=CC=C3C=C2

Palladium-Catalyzed Benzylic C-H Borylation:

Similar to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (commonly referred to as Pinacolborane), 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane might be applicable in Palladium-catalyzed benzylic C-H borylation reactions. Pinacolborane is known to react with alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate [1]. 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane could potentially undergo similar reactions due to the presence of the B-pin group.

Source

[1] Sigma-Aldrich - 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane ()

This compound has the molecular formula C₁₇H₂₁BO₂ and a molecular weight of approximately 268.16 g/mol. Its structure features a dioxaborolane ring, which is a five-membered cyclic compound containing boron. The presence of naphthalene moieties contributes to its aromatic properties, enhancing its stability and reactivity in

Typical of boron compounds:

  • Borylation Reactions: It can serve as a borylating agent in the presence of transition metal catalysts. This allows for the introduction of boron into organic substrates, facilitating further transformations .
  • Cross-Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in synthesizing complex organic molecules .

  • Antitumor Activity: Some studies suggest that boron compounds may have potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
  • Antimicrobial Properties: Certain derivatives of boron compounds have shown effectiveness against various bacterial strains.

Further research is necessary to elucidate specific biological activities associated with this compound.

Several methods can be employed to synthesize 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane:

  • Direct Boronation: Using naphthalene derivatives and boron sources under controlled conditions to form the dioxaborolane structure.
  • Cyclization Reactions: Starting from suitable precursors that undergo cyclization to yield the final product.
  • Functional Group Transformations: Modifying existing compounds to introduce the dioxaborolane functionality through various organic reactions.

This compound has several applications across different fields:

  • Organic Synthesis: As a versatile reagent in synthetic organic chemistry for the formation of complex molecules.
  • Materials Science: Potential use in developing new materials with specific electronic or optical properties due to its aromatic nature.
  • Pharmaceuticals: Investigated for potential roles in drug development and delivery systems due to its unique structural characteristics.

Several compounds share structural similarities with 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4,4-Dimethyl-1,3,2-dioxaborolaneC₈H₁₄B O₂Simpler structure; used in similar borylation reactions.
4-Methyl-1,3-dioxaborolaneC₇H₉B O₂Lacks naphthalene moiety; more reactive towards electrophiles.
4-Methoxy-1,3-dioxaborolaneC₈H₉B O₂Contains methoxy group; alters electronic properties compared to tetramethyl derivative.

The uniqueness of 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane lies in its dual aromaticity from the naphthalene units and the stability imparted by the dioxaborolane ring structure. This combination may enhance its reactivity and applicability in various chemical processes compared to simpler analogs.

Wikipedia

4,4,5,5-Tetramethyl-2-[(naphthalen-2-yl)methyl]-1,3,2-dioxaborolane

Dates

Modify: 2023-08-16

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